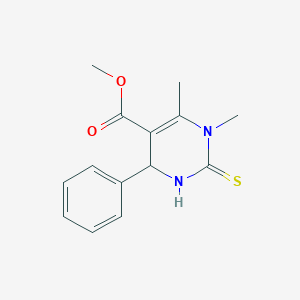

methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS RN: 126827-26-7) is a dihydropyrimidine (DHPM) derivative characterized by a thioxo (C=S) group at position 2, a methyl ester at position 5, and phenyl and methyl substituents at positions 4 and 6, respectively . This compound belongs to the Biginelli reaction product family, a class of molecules with diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities. Its structural features, such as the sulfur atom at position 2 and aromatic substitution at position 4, distinguish it from other DHPM analogs .

Properties

IUPAC Name |

methyl 3,4-dimethyl-6-phenyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-9-11(13(17)18-3)12(15-14(19)16(9)2)10-7-5-4-6-8-10/h4-8,12H,1-3H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUWGPALEWDVLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1C)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133881 | |

| Record name | Methyl 1,2,3,4-tetrahydro-1,6-dimethyl-4-phenyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126827-26-7 | |

| Record name | Methyl 1,2,3,4-tetrahydro-1,6-dimethyl-4-phenyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126827-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,2,3,4-tetrahydro-1,6-dimethyl-4-phenyl-2-thioxo-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be synthesized through a multi-component reaction involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (or N-phenylthiourea) in ethanol. Sodium hydrogen sulfate is often used as a catalyst in this reaction . The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds, including methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrimidine derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the pyrimidine structure enhanced antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study published in the ACS Omega journal reported that similar thioxo-pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting that methyl 1,6-dimethyl-4-phenyl derivatives could be further explored as potential anticancer agents .

Analgesic and Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies have indicated that thioxo-pyrimidine derivatives possess analgesic and anti-inflammatory properties. These effects were evaluated through various in vivo models, demonstrating a reduction in pain and inflammation markers .

Material Science Applications

Synthesis of Novel Polymers

this compound can serve as a monomer in the synthesis of novel polymers. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research indicates that polymers derived from this compound exhibit improved resistance to thermal degradation compared to conventional polymers .

Nanocomposite Development

The compound has also been utilized in the development of nanocomposites. By integrating methyl 1,6-dimethyl-4-phenyl derivatives with nanomaterials such as graphene or silica nanoparticles, researchers have achieved materials with enhanced electrical conductivity and mechanical strength. These advancements are promising for applications in electronics and structural materials .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thioxo-pyrimidine derivatives based on methyl 1,6-dimethyl-4-phenyl structure. The antimicrobial activity was assessed against a panel of pathogens using standard broth microdilution methods. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to leading antibiotics.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that methyl 1,6-dimethyl-4-phenyl derivatives induced significant cytotoxic effects at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 70 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six analogs (Table 1), focusing on structural variations, synthesis pathways, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Differences Among DHPM Derivatives

Structural and Electronic Differences

- Thioxo vs. Oxo Groups : The thioxo group (C=S) in the target compound and analogs like and confers distinct electronic properties compared to oxo (C=O) derivatives. Sulfur’s lower electronegativity reduces hydrogen-bonding capacity but may enhance lipophilicity, influencing membrane permeability .

- Aromatic Substitutions: The 4-phenyl group in the target compound contrasts with electron-rich (e.g., 4-(dimethylamino)phenyl in ) or electron-deficient (e.g., 4-cyanophenyl in ) substituents in analogs. These modifications alter π-π stacking interactions and binding affinities in enzyme inhibition .

Physicochemical Properties

- Solubility: The dimethylamino group in improves water solubility, whereas the target compound’s unmodified phenyl group may limit aqueous solubility.

- Thermal Stability : Melting points are unreported for the target compound, but oxo derivatives generally have higher melting points than thioxo analogs due to stronger intermolecular forces .

Biological Activity

Methyl 1,6-dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of the compound based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H16N2O2S

- Molecular Weight : 290.38 g/mol

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds possess antiviral properties. For instance, studies on similar compounds have shown inhibition of HIV integrase (IN), which is crucial for viral replication. While specific studies on methyl 1,6-dimethyl-4-phenyl-2-thioxo have not been extensively documented, related compounds have demonstrated IC50 values indicating their efficacy against viral enzymes .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For example:

- In vitro Studies : Compounds structurally similar to methyl 1,6-dimethyl-4-phenyl-2-thioxo were evaluated for their effects on various cancer cell lines. Some exhibited significant cytotoxicity with IC50 values as low as 0.126 µM against MDA-MB-231 breast cancer cells .

- Mechanism of Action : These compounds often induce apoptosis and inhibit cell proliferation by affecting key signaling pathways such as EGFR and matrix metalloproteinases (MMPs) .

Pharmacokinetic Profile

The pharmacokinetic properties of similar compounds have been studied to assess their viability as therapeutic agents:

- Bioavailability : Some derivatives showed an oral bioavailability of approximately 31.8%, indicating a favorable absorption profile.

- Toxicity Studies : In animal models, no acute toxicity was observed at doses up to 2000 mg/kg .

Case Studies

- Study on HIV Integrase Inhibition :

- Anticancer Activity Assessment :

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 290.38 g/mol |

| Antiviral IC50 | ~0.65 µM (related compounds) |

| Anticancer IC50 | 0.126 µM (MDA-MB-231) |

| Oral Bioavailability | 31.8% |

| Acute Toxicity | No observed toxicity at 2000 mg/kg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.